Cas no 1214348-53-4 (2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl)

2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl is a fluorinated biphenyl derivative featuring a chloromethyl group at the 2-position and a trifluoromethyl substituent at the 6-position, along with a fluorine atom at the 2'-position. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents enhances its reactivity, enabling selective functionalization. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in drug design. Its well-defined structure allows for precise modifications, supporting applications in cross-coupling reactions and the development of bioactive molecules. Suitable for controlled reactions under standard laboratory conditions.
2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl structure
1214348-53-4 structure
Product Name:2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl
CAS No:1214348-53-4
MF:C14H9ClF4
MW:288.667876958847
CID:4789833
Update Time:2025-10-30

2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 2-(chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl
    • 2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl
    • Inchi: 1S/C14H9ClF4/c15-8-9-4-3-6-11(14(17,18)19)13(9)10-5-1-2-7-12(10)16/h1-7H,8H2
    • InChI Key: JRTSWUPGYIFJBE-UHFFFAOYSA-N
    • SMILES: ClCC1=CC=CC(C(F)(F)F)=C1C1C=CC=CC=1F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 292
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0

2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011002106-250mg
2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl
1214348-53-4 97%
250mg
$475.20 2023-09-04
Alichem
A011002106-500mg
2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl
1214348-53-4 97%
500mg
$863.90 2023-09-04
Alichem
A011002106-1g
2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl
1214348-53-4 97%
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$1490.00 2023-09-04

Additional information on 2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl

Introduction to 2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl (CAS No. 1214348-53-4)

2-(Chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl, identified by the CAS number CAS No. 1214348-53-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This biphenyl derivative features a unique structural configuration, combining a chloromethyl group with a fluoro substituent on one phenyl ring and a trifluoromethyl group on the other. Such a molecular design not only imparts distinct electronic and steric properties but also opens up diverse possibilities for its applications in drug development and advanced material synthesis.

The chloromethyl functional group in this compound is particularly noteworthy, as it serves as a versatile handle for further chemical modifications. This reactivity allows for the introduction of various pharmacophores or linking units, making it a valuable intermediate in the synthesis of complex molecules. The presence of the fluoro atom, on the other hand, is known to influence both the metabolic stability and binding affinity of pharmaceutical compounds. Fluorine atoms can modulate lipophilicity, improve bioavailability, and enhance binding interactions with biological targets, which are critical factors in drug design.

The trifluoromethyl group adds another layer of complexity to the molecule, contributing to its overall physicochemical properties. This group is renowned for its ability to increase metabolic stability by resisting oxidative degradation and can also enhance binding affinity through steric and electronic effects. In recent years, the incorporation of trifluoromethyl groups into drug candidates has been extensively studied due to their proven efficacy in improving pharmacokinetic profiles. The combination of these three distinct functional groups in 2-(chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl makes it a promising building block for innovative therapeutic agents.

In the realm of pharmaceutical research, this compound has been explored as a precursor for various bioactive molecules. Its bifunctional nature allows for selective modifications at different positions, enabling the synthesis of diverse derivatives with tailored properties. For instance, researchers have utilized the chloromethyl group to introduce amine or thiol functionalities, creating novel heterocyclic structures that exhibit interesting biological activities. Additionally, the electron-withdrawing nature of the trifluoromethyl group can be leveraged to fine-tune the electronic properties of the molecule, which is crucial for optimizing receptor binding.

The role of fluorine in medicinal chemistry cannot be overstated. The unique electronic properties of fluorine atoms allow them to participate in hydrogen bonding, π-stacking interactions, and other non-covalent forces that are essential for drug-receptor recognition. In recent studies, fluorinated biphenyl derivatives have shown promise in treating neurological disorders, cancer, and infectious diseases. The specific arrangement of atoms in 2-(chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl aligns well with these trends, suggesting its potential as a scaffold for next-generation therapeutics.

Beyond pharmaceutical applications, this compound has also attracted interest in materials science due to its ability to form stable polymers and organic semiconductors. The presence of both electron-donating and electron-withdrawing groups can influence charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other advanced electronic devices. Recent advancements in polymer chemistry have demonstrated that fluorinated biphenyls can enhance thermal stability and mechanical strength when incorporated into polymeric matrices.

The synthesis of 2-(chloromethyl)-2'-fluoro-6-(trifluoromethyl)biphenyl involves multi-step organic transformations that require precise control over reaction conditions. Typically, it begins with the halogenation of biphenyl derivatives followed by selective functionalization at specific positions. The introduction of the

The purification and characterization of this compound are critical steps to ensure its integrity for downstream applications. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to confirm structural identity and assess purity. These analytical methods provide detailed insights into the molecular structure and help optimize synthetic routes for scalability.

In conclusion, 2-(

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